Atto 425-NHS Ester: A Technical Guide to its Spectral Properties and Application in Bioconjugation
Atto 425-NHS Ester: A Technical Guide to its Spectral Properties and Application in Bioconjugation
This technical guide provides an in-depth exploration of the spectral and physicochemical properties of Atto 425-NHS ester, a fluorescent probe widely utilized in the life sciences. Designed for researchers, scientists, and drug development professionals, this document elucidates the core principles governing its use in bioconjugation, offering both foundational knowledge and practical insights for successful experimental design and execution.
Introduction to Atto 425: A High-Performance Coumarin Derivative
Atto 425 is a fluorescent label belonging to the coumarin class of dyes.[1][2] It is recognized for its strong absorption, high fluorescence quantum yield, significant Stokes shift, and excellent photostability.[3][4] These characteristics make it a robust tool for a variety of bioanalytical applications, including fluorescence microscopy, flow cytometry, and single-molecule detection.[4][5] The dye's rigid molecular structure contributes to its consistent optical properties, which are nearly independent of solvent and temperature. This guide focuses on the N-hydroxysuccinimide (NHS) ester derivative of Atto 425, an amine-reactive form designed for the covalent labeling of biomolecules.[2]
Core Spectral and Physicochemical Properties
A thorough understanding of the intrinsic properties of Atto 425 is fundamental to its effective application. The key spectral and physical characteristics are summarized below.
| Property | Value | Source(s) |
| Excitation Maximum (λabs) | 436 - 439 nm | [1][6][7] |
| Emission Maximum (λem) | 484 - 485 nm | [1][7][8] |
| Molar Extinction Coefficient (εmax) | 4.5 x 10⁴ M⁻¹ cm⁻¹ | [3][7] |
| Fluorescence Quantum Yield (ηfl) | 90% | [3][7] |
| Fluorescence Lifetime (τfl) | 3.6 ns | [3][7] |
| Stokes Shift | ~48 nm | [1][6] |
| Molecular Weight (NHS Ester) | 499 g/mol | [2][3] |
| Hydrophilicity | Moderately hydrophilic | [1] |
Correction Factors for Protein Conjugates:
When determining the concentration of an Atto 425-labeled protein, the dye's absorbance at 280 nm must be accounted for. The following correction factors are used to calculate the degree of labeling (DOL):
The Chemistry of Bioconjugation with Atto 425-NHS Ester
The covalent attachment of Atto 425-NHS ester to biomolecules is achieved through its reaction with primary aliphatic amines, such as the ε-amino group of lysine residues in proteins or amine-modified oligonucleotides.[4]
The NHS Ester Reaction Mechanism
The reaction is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, irreversible amide bond.
Caption: Mechanism of NHS ester reaction with a primary amine.
Critical Parameters Influencing the Conjugation Reaction
pH: The pH of the reaction buffer is the most critical factor. For the primary amine to be nucleophilic, it must be unprotonated. Therefore, the reaction is typically carried out at a pH between 8.0 and 9.0, with an optimal range of 8.2-8.5.[9][10] At lower pH values, the amine is protonated (-NH₃⁺) and non-reactive.
Hydrolysis: A competing reaction is the hydrolysis of the NHS ester by water, which also increases with pH.[9][10] This reaction yields the inactive carboxylic acid form of the dye and must be minimized. The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 (4°C).[11] Therefore, a pH of ~8.3 is a well-established compromise to ensure sufficient amine reactivity while managing the rate of hydrolysis.[10]
Buffer Selection: It is imperative to use buffers that do not contain primary amines, such as Tris or glycine.[3] These will compete with the target biomolecule for reaction with the NHS ester. Suitable buffers include phosphate-buffered saline (PBS), sodium bicarbonate, and HEPES.[3]
Concentration: Higher concentrations of both the biomolecule and the Atto 425-NHS ester can favor the desired bimolecular reaction over the unimolecular hydrolysis. A protein concentration of at least 2 mg/mL is recommended, with 10 mg/mL being optimal.[3]
Solvent: Atto 425-NHS ester is soluble in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2] A stock solution is typically prepared in anhydrous, amine-free DMF or DMSO and then added to the aqueous solution of the biomolecule.[3]
Experimental Protocol: Labeling of Proteins
This section provides a generalized, self-validating protocol for the labeling of proteins with Atto 425-NHS ester.
Caption: Experimental workflow for protein labeling with Atto 425-NHS ester.
Step-by-Step Methodology
-
Protein Preparation: Dissolve the protein in an amine-free buffer, such as 0.1 M sodium bicarbonate, at a pH of 8.3.[3] Ensure the protein concentration is at least 2 mg/mL. If the protein is in a buffer containing amines (e.g., Tris), it must first be dialyzed against a suitable buffer like PBS.[3]
-
Dye Preparation: Immediately before use, dissolve the Atto 425-NHS ester in anhydrous, amine-free DMSO or DMF to a concentration of 1-2 mg/mL.[3]
-
Labeling Reaction: While gently stirring, add a 2- to 4-fold molar excess of the reactive dye solution to the protein solution.[3] The optimal dye-to-protein ratio may need to be determined empirically for each specific protein. Incubate the reaction for 30-60 minutes at room temperature, protected from light.[3]
-
Purification: Separate the labeled protein from unreacted dye and hydrolysis byproducts using size-exclusion chromatography (e.g., a Sephadex G-25 column).[3] The first colored, fluorescent band to elute is the protein conjugate.
-
Characterization: Determine the protein concentration and the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 439 nm. The following formulas can be used:
-
Protein Concentration (M) = [A₂₈₀ - (A₄₃₉ x CF₂₈₀)] / ε_protein
-
Dye Concentration (M) = A₄₃₉ / ε_dye
-
DOL = Dye Concentration / Protein Concentration
Where:
-
A₂₈₀ and A₄₃₉ are the absorbances at the respective wavelengths.
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of Atto 425 (45,000 M⁻¹ cm⁻¹).
-
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | - pH of the reaction is too low.- Presence of primary amines in the buffer.- Hydrolysis of the NHS ester due to moisture in the solvent or prolonged incubation. | - Ensure the pH is between 8.2 and 8.5.[9]- Use amine-free buffers like PBS or sodium bicarbonate.[3]- Use anhydrous DMSO/DMF and prepare the dye solution immediately before use.[2][3] |
| Protein Precipitation | - High degree of labeling can alter protein solubility.- High concentration of organic solvent. | - Reduce the molar excess of the dye in the reaction.- Keep the final concentration of DMSO or DMF below 10%. |
| High Background Signal | - Incomplete removal of unreacted dye. | - Repeat the purification step (e.g., size-exclusion chromatography or dialysis).[3] |
Conclusion
Atto 425-NHS ester is a high-performance fluorescent probe with exceptional spectral properties, making it a valuable tool for the sensitive detection of biomolecules. Its utility is underpinned by the well-characterized and efficient NHS ester chemistry for amine conjugation. By carefully controlling key reaction parameters, particularly pH and buffer composition, researchers can achieve robust and reproducible labeling of proteins, antibodies, and other biomolecules, enabling a wide array of applications in biological research and diagnostics.
References
-
Jena Bioscience. (n.d.). Atto 425 Protein Labeling Kit. Retrieved from [Link]
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metabion. (2024, March 1). Know your oligo mod: ATTO dyes. Retrieved from [Link]
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FluoroFinder. (n.d.). ATTO 425 Dye Profile. Retrieved from [Link]
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ATTO-TEC. (2011, May 16). Product Information: ATTO 425. Retrieved from [Link]
-
Bio-Synthesis. (n.d.). ATTO 425 Fluorescent Dye Oligonucleotide Labeling. Retrieved from [Link]
-
ATTO-TEC. (n.d.). Properties of ATTO-Dyes. Retrieved from [Link]
-
Fonin, A. V., et al. (n.d.). Normalized absorption and fluorescence spectrum of ATTO-425. ResearchGate. Retrieved from [Link]
-
ATTO-TEC. (2011, July 22). ATTO Labeling Procedures. Retrieved from [Link]
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Fonin, A. V., et al. (n.d.). The dependence of the total fluorescence intensity of ATTO-425 on the solution absorbance. ResearchGate. Retrieved from [Link]
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Jena Bioscience. (2025, June 4). Properties of Fluorescent Dyes, Fluorescent Quencher & Redox Label. Retrieved from [Link]
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